Isophthalaldehyde

Description

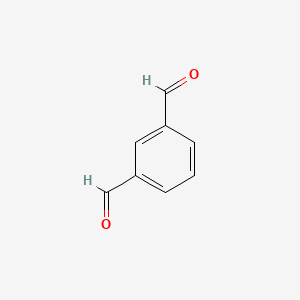

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZALUMVGBVKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870718 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol | |

CAS No. |

626-19-7, 30025-33-3 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physical and chemical properties of Isophthalaldehyde

An In-depth Technical Guide to Isophthalaldehyde

Abstract

This compound (IPA), systematically named benzene-1,3-dicarbaldehyde, is a pivotal aromatic dialdehyde in modern organic synthesis and materials science. Its unique meta-substituted structure offers distinct reactivity and steric properties compared to its ortho and para isomers. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and analytical protocols for this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references, ensuring a trustworthy and expert-driven narrative.

Introduction: The Significance of a Meta-Dialdehyde

This compound (CAS 626-19-7) is a white to light yellow crystalline solid that serves as a critical building block in numerous fields.[1] Unlike its isomers, phthalaldehyde (ortho) and terephthalaldehyde (para), the meta-positioning of the two aldehyde groups in this compound prevents direct intramolecular cyclization and imparts a unique angular geometry to the molecules and polymers derived from it. This structural feature is paramount, influencing everything from reaction kinetics to the final architecture of complex macromolecules.

Its bifunctional nature makes it an ideal candidate for polymerization and cross-linking reactions, leading to the development of high-performance polymers, including specialty polyesters, polyimides, and heat-resistant resins with enhanced thermal and mechanical properties.[2][3][4] Furthermore, it is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and complex organic molecules.[2][5][6] This guide will delve into the properties that make this compound an indispensable tool for the modern scientist.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application. These parameters dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for characterization.

Core Physical Properties

The physical properties of this compound are summarized in the table below. The melting point is a crucial indicator of purity; a sharp melting point within the specified range typically signifies a high-purity sample. Its moderate solubility in water and higher solubility in organic solvents like acetone and benzene are key considerations for reaction and purification design.[2][7][8]

| Property | Value | Source(s) |

| CAS Number | 626-19-7 | [2][9] |

| Molecular Formula | C₈H₆O₂ | [2][9] |

| Molecular Weight | 134.13 g/mol | [2][9] |

| Appearance | White to light yellow crystalline powder/needles | [1][9] |

| Melting Point | 87-89.5 °C | [7][9][10] |

| Boiling Point | 246 °C | [7][11] |

| Density | ~1.2 - 1.395 g/cm³ | [9][10] |

| Water Solubility | 2,700 mg/L at 25°C (moderate) | [2] |

| Solubility | Soluble in acetone, benzene; slightly soluble in chloroform, ether | [7][8] |

| Vapor Pressure | 0.0 mmHg at 25 °C (approx.) | [10] |

Spectroscopic Fingerprint for Identification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The key spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear structural confirmation. Key expected signals include a singlet for the aldehydic protons and a multiplet pattern for the aromatic protons, consistent with the 1,3-disubstituted benzene ring.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde groups (typically in the 190-200 ppm region) and the aromatic carbons.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the aldehyde groups, typically around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons are also prominent.[14]

-

UV-Visible Spectroscopy: In solution, this compound exhibits absorption bands in the UV region, which correspond to π→π* electronic transitions within the aromatic ring and carbonyl groups.[15]

Chemical Reactivity and Synthetic Utility

The dual aldehyde functionality of this compound is the heart of its chemical reactivity. These groups are electrophilic and readily participate in a wide array of chemical transformations.

// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Aldehyde group 1 nodes C7 [pos="-2.6,1.5!", label="C"]; H1 [pos="-2.6,2.25!", label="H"]; O1 [pos="-3.5,1.0!", label="O"];

// Aldehyde group 2 nodes C8 [pos="2.6,-1.5!", label="C"]; H2 [pos="2.6,-2.25!", label="H"]; O2 [pos="3.5,-1.0!", label="O"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Double bonds in benzene ring C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5];

// Bonds to aldehyde groups C2 -- C7 [label=""]; C5 -- C8 [label=""];

// Aldehyde group 1 bonds C7 -- H1 [label=""]; C7 -- O1 [style=double, len=1.5];

// Aldehyde group 2 bonds C8 -- H2 [label=""]; C8 -- O2 [style=double, len=1.5]; }

Core Reactions

-

Condensation Reactions: this compound is a workhorse in condensation chemistry. It readily reacts with active methylene compounds in base-catalyzed reactions like the Knoevenagel condensation to form α,β-unsaturated carbonyl compounds.[2] Similarly, it undergoes Aldol condensations .[2]

-

Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is fundamental. Because this compound has two aldehyde groups, it can react with diamines to form polymers or with monoamines to create bis-imines, which are valuable ligands in coordination chemistry.[9]

-

Polymerization: Its bifunctional nature is expertly exploited in polymer science. It serves as a monomer that can be incorporated into polymer backbones, such as polyesters and polyimides, imparting thermal stability and mechanical strength.[2][3] It is particularly crucial in the synthesis of Covalent Organic Frameworks (COFs), where it reacts with amines to form porous, crystalline materials with applications in gas storage and catalysis.[2]

-

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids, forming isophthalic acid, or reduced to alcohols, forming m-xylylene glycol. The choice of reagent dictates the outcome and requires careful control.

Experimental Protocols

Scientific integrity demands reproducible and validated methodologies. The following sections provide detailed protocols for the synthesis and analysis of this compound.

Synthesis via Sommelet Reaction

One of the classic and reliable methods for preparing this compound is the Sommelet reaction, starting from α,α'-diamino-m-xylene.[9][16] This method, while traditional, provides good yields of high-purity product.

Causality: The Sommelet reaction is an excellent choice as it transforms a benzylamine into an aldehyde using hexamethylenetetramine. The reaction proceeds through the formation of a quaternary ammonium salt, followed by hydrolysis under acidic conditions to yield the aldehyde. The use of a 50% aqueous acetic acid solution serves as both a solvent and a reagent for the hydrolysis step.[16] Neutralization with sodium hydroxide is critical for precipitating the final product from the acidic reaction mixture.[16]

Step-by-Step Protocol: This protocol is adapted from Organic Syntheses.[16]

-

Reaction Setup: In a 12-L flask equipped with a mechanical stirrer and reflux condenser, combine 272 g (2.00 moles) of α,α'-diamino-m-xylene, 1.00 kg (7.1 moles) of hexamethylenetetramine, 480 mL of concentrated hydrochloric acid, and 3.2 L of 50% aqueous acetic acid.

-

Reflux: Stir the mixture and heat at reflux for 2.5 hours. The solution will become a hot amber color.

-

Precipitation: In a well-ventilated hood, pour the hot reaction mixture into a large battery jar. Slowly add a solution of 298 g of sodium hydroxide in 3.85 L of water with constant stirring.

-

Crystallization: Cover the mixture and allow it to stand overnight at approximately 5°C. The this compound will separate as long, needle-like crystals.

-

Isolation and Purification: Collect the crystals by vacuum filtration on a Buchner funnel. Wash the collected product with 100 mL of cold water.

-

Drying: Dry the product to a constant weight under vacuum over a desiccant such as calcium chloride. The expected yield is 158–166 g (59–62%) of nearly colorless this compound with a melting point of 88–90°C.[16]

-

Validation (Recrystallization): For higher purity, the product can be recrystallized from hot water. Dissolving 12.0 g of the crude product in 500 mL of water yields approximately 10.9 g (91% recovery) of pale cream needles with a melting point of 89–91°C.[16]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase C18 column is typically used for aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the separation of the main compound from any potential impurities based on polarity. Detection is achieved using a UV detector set at a wavelength where the analyte strongly absorbs.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at 254 nm.

-

Column Temperature: 25°C.

-

-

Analysis: Inject the sample onto the column and record the chromatogram.

-

Interpretation: A high-purity sample (typically >98% or 99%) will show a single major peak at a specific retention time.[5] The area percentage of this peak relative to the total area of all peaks provides the purity value.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: It is irritating to the eyes, skin, and respiratory system.[17][18] Inhalation may cause respiratory tract irritation.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[7][18] If there is a risk of dust formation, use a NIOSH-approved respirator.[7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.[7] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[7]

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] Dispose of the chemical in accordance with federal, state, and local regulations.[17]

Conclusion

This compound is more than just a simple aromatic dialdehyde; it is a versatile and powerful intermediate whose unique meta-substitution pattern enables a vast range of chemical syntheses and material applications. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers in drug discovery, polymer science, and fine chemical manufacturing. By understanding the principles behind its synthesis, characterization, and handling as detailed in this guide, scientists can confidently and effectively harness the full potential of this essential compound.

References

- This compound (MSDS). TCI America. [URL: https://www.tcichemicals.com/assets/brochure/msds/I0153_msds_en.pdf]

- This compound | 626-19-7. Smolecule. [URL: https://www.smolecule.com/cas-626-19-7-isophthalaldehyde.html]

- Ackerman, J. H.; Surrey, A. R. This compound. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0653]

- Mastering this compound Synthesis: Methods, Quality, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- This compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isophthalaldehyde]

- This compound | CAS#:626-19-7. Chemsrc. [URL: https://www.chemsrc.com/en/cas/626-19-7_232474.html]

- Unlocking Material Potential: this compound in Advanced Polymer Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/unlocking-material-potential-isophthalaldehyde-in-advanced-polymer-chemistry-34064571.html]

- This compound | C8H6O2. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isophthalaldehyde]

- This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0258285_EN.htm]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/115282]

- Synthesis of this compound bisulfite adduct (IBA). ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-isophthalaldehyde-bisulfite-adduct-IBA_fig1_332463280]

- Preparation of this compound. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-isophthalaldehyde/]

- Chemical Properties of this compound (CAS 626-19-7). Cheméo. [URL: https://www.chemeo.com/cid/40-344-8/Isophthalaldehyde.html]

- 1,3-Benzenedicarboxaldehyde. CymitQuimica. [URL: https://www.cymitquimica.com/cas/626-19-7]

- This compound 626-19-7 wiki. Chemical Search. [URL: https://www.chemical-search.com/wiki/Isophthalaldehyde]

- This compound 97 626-19-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/115282]

- This compound Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0978_msds.pdf]

- This compound. NIST WebBook. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C626197]

- Polyphthalaldehyde: Synthesis, Derivatives, and Applications. Technion. [URL: https://cris.technion.ac.

- This compound 97 626-19-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/115282?lang=en®ion=US]

- This compound 97 626-19-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IL/en/product/aldrich/115282]

- ISO-PHTHALALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-iso-phthalaldehyde-for-synthesis-04575.aspx]

- This compound | 626-19-7. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/APAC/en/p/I0153]

- This compound (CAS 626-19-7): Applications in Polymer and Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/isophthalaldehyde-cas-626-19-7-applications-in-polymer-and-dye-manufacturing-34064570.html]

- This compound 626-19-7. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/I0153]

- This compound (Cas 626-19-7). Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/Isophthalaldehyde-009785.aspx]

- Functional design of stimuli-responsive poly(phthalaldehyde)-based adhesives. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/py/d3py01188h]

- In-depthphoto-physical properties and cell imaging applications of 2,6- dicyanoanilines based on iso-phthalaldehyde and. AWS. [URL: https://s3-eu-west-1.amazonaws.com/valeria.scienceopen.com/documents/2/d/3/c/2/d/d/2d3c2dd2-d1d3-4638-b789-2826a7605963.pdf]

- ¹H NMR spectrum of (a) this compound and (b) the reaction mixture.... ResearchGate. [URL: https://www.researchgate.

- An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299694/]

- Extraction of pure component spectra from ex situ illumination UV/Vis and NMR spectroscopy. Springer. [URL: https://link.springer.com/article/10.1007/s43630-023-00475-5]

- UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [URL: https://www.researchgate.

- Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid.... ResearchGate. [URL: https://www.researchgate.net/publication/231149187_Solubilities_of_Terephthalic_Acid_Phthalic_Acid_and_Isophthalic_Acid_in_Tetrahydrofuran_Cyclohexanone_12-Diethoxyethane_and_Acetophenone]

- Terephthalaldehyde - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/Fa604rtbr2W]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 626-19-7 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 626-19-7: 1,3-Benzenedicarboxaldehyde | CymitQuimica [cymitquimica.com]

- 7. This compound | C8H6O2 | CID 34777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 626-19-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound | CAS#:626-19-7 | Chemsrc [chemsrc.com]

- 11. parchem.com [parchem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. cloudfront.zoro.com [cloudfront.zoro.com]

- 18. This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Isophthalaldehyde molecular structure and formula

An In-Depth Technical Guide to Isophthalaldehyde: Structure, Properties, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (IPA), a pivotal aromatic dialdehyde in synthetic chemistry. Moving beyond basic data, we delve into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development. Our focus is on the causality behind its utility, from a fundamental building block to a sophisticated precursor for advanced materials and therapeutic agents.

Core Chemical Identity and Molecular Structure

This compound, systematically named benzene-1,3-dicarbaldehyde, is an organic compound with the chemical formula C₈H₆O₂.[1][2][3][4] It is one of three isomers of benzenedicarbaldehyde, the others being phthalaldehyde (ortho) and terephthalaldehyde (para).[1] The core of its structure is a benzene ring substituted with two formyl (aldehyde, -CHO) groups at the meta-positions (carbons 1 and 3). This substitution pattern prevents the kind of intramolecular reactions seen in the ortho-isomer and imparts a unique reactivity profile, making it a valuable bifunctional monomer and chemical intermediate.[1][5]

Key Identifiers:

-

IUPAC Name: Benzene-1,3-dicarbaldehyde[6]

-

CAS Number: 626-19-7[1]

-

Molecular Formula: C₈H₆O₂[2]

-

SMILES: O=Cc1cccc(C=O)c1[4]

Caption: Molecular structure of this compound (C₈H₆O₂).

Physicochemical and Spectroscopic Profile

This compound typically appears as a white to light yellow or cream-colored crystalline solid, often in the form of needles.[1][9][10] Its physical and spectral characteristics are crucial for its identification, purification, and application in controlled chemical reactions.

Physical Properties

The properties summarized below are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white/yellowish crystalline solid | [1][3][5] |

| Molar Mass | 134.134 g·mol⁻¹ | [1] |

| Melting Point | 87-89.5 °C | [1][4][11] |

| Boiling Point | 246-255.3 °C at 760 mmHg | [3][6][11] |

| Density | ~1.189 - 1.395 g/cm³ | [1][3] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and hot water. | [7][9] |

| Vapor Pressure | 0.0164 mmHg at 25°C | [3] |

| Flash Point | 94.1 °C | [3] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the molecule, confirming its structure and purity.

| Technique | Characteristic Peaks / Features | Source(s) |

| Infrared (IR) | Strong C=O stretch for aromatic aldehyde near 1705 cm⁻¹. Characteristic C-H aldehyde stretches around 2720 cm⁻¹ and 2820 cm⁻¹. | [12][13] |

| ¹H NMR | Aldehydic protons (-CHO) appear highly deshielded in the 9-10 ppm region. Aromatic protons show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. | [12][14] |

| ¹³C NMR | Carbonyl carbons (C=O) exhibit a distinctive signal in the 190-200 ppm range. Aromatic carbons appear in the typical 120-140 ppm region. | [6][12] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 134. Key fragmentation peaks at m/z = 133 ([M-H]⁺), 105 ([M-CHO]⁺), and 77 ([C₆H₅]⁺). | [15][16] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. The choice of method is often a trade-off between yield, scalability, cost, and the availability of starting materials. Industrially, catalytic oxidation of m-xylene is a common approach.[5][17] For laboratory-scale synthesis, the Sommelet reaction provides a reliable and well-documented procedure.[1][17][18]

Key Synthesis Methodologies

-

Oxidation of m-Xylene: This industrial method involves the catalytic air oxidation of m-xylene to isophthalic acid, which is then reduced to the dialdehyde.[5] While efficient for large-scale production, it requires multiple steps and careful control of oxidation states.

-

Sommelet Reaction: This method is valuable for laboratory preparations. It involves the reaction of α,α'-diamino-m-xylene with hexamethylenetetramine in an acidic medium.[18] The reaction proceeds via the formation of a benzylamine intermediate, which is then hydrolyzed to the aldehyde. This method is favored for its relatively mild conditions and decent yields.

-

Reduction of Isophthaloyl Chloride: Isophthaloyl chloride can be reduced to this compound using methods like the Rosenmund reaction or with specific hydride reagents such as lithium tri-t-butoxyaluminum hydride.[18] This route is effective but can be sensitive to over-reduction to the corresponding diol.

Caption: Overview of common synthetic pathways to this compound.

Example Protocol: Synthesis via Sommelet Reaction

This protocol is adapted from a verified procedure published in Organic Syntheses.[18] The self-validating nature of this protocol lies in the clear physical changes (color, precipitation) and the defined melting point of the product, which confirms its identity and purity.

-

Reaction Setup: In a large flask, combine α,α'-diamino-m-xylene (2.00 moles), hexamethylenetetramine (7.1 moles), concentrated hydrochloric acid (480 ml), and 50% aqueous acetic acid (3.2 L).

-

Heating: Stir the mixture and heat at reflux for 2.5 hours. The solution will turn a deep amber color.

-

Neutralization & Precipitation: In a well-ventilated hood, pour the hot reaction mixture into a large container. Slowly stir in a solution of sodium hydroxide (298 g in 3.85 L of water). This step neutralizes the acetic acid, which improves the yield by forcing the product out of solution.

-

Crystallization: Cover the mixture and allow it to stand overnight, preferably at a reduced temperature (~5 °C), to facilitate complete crystallization.

-

Isolation and Purification: Collect the product, which separates as long needles, by filtration. Wash the crystals on a Buchner funnel with cold water (100 ml) to remove residual salts and impurities.

-

Drying: Dry the product to a constant weight under vacuum over a desiccant like calcium chloride. The expected yield is 59–62% of nearly colorless this compound with a melting point of 88–90 °C.[18]

Chemical Reactivity and Applications in Synthesis

The two aldehyde groups of this compound are the centers of its reactivity. They readily undergo reactions typical of aromatic aldehydes, including oxidation, reduction, and nucleophilic addition. Its bifunctional nature is the key to its utility, allowing it to act as a cross-linker or a building block for polymers, macrocycles, and complex heterocyclic systems.[1][5]

Schiff Base (Imine) Formation

A cornerstone reaction of this compound is its condensation with primary amines to form Schiff bases (imines). Because it has two aldehyde groups, it can react with diamines to form polymers or with monoamines to produce bis-imine compounds. This reaction is fundamental to the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and various ligands for coordination chemistry.[1][5][17]

Caption: Generalized mechanism for diimine synthesis from this compound.

Knoevenagel Condensation

This compound participates in base-catalyzed Knoevenagel condensation reactions with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate).[7] This carbon-carbon bond-forming reaction is a powerful tool for synthesizing more complex, conjugated systems, which are often of interest as dyes, nonlinear optical materials, or pharmaceutical intermediates.[5]

Applications in Research and Drug Development

The rigid, bifunctional structure of this compound makes it a highly valuable scaffold in medicinal chemistry and drug development.

-

Scaffold for Bioactive Molecules: this compound serves as a key building block for heterocyclic compounds like imidazoles and triazines, which are common motifs in pharmaceuticals.[5] Its C2 symmetry can be exploited to synthesize complex molecules with specific spatial orientations for receptor binding.

-

Linker in Bioconjugation: The aldehyde groups can be used to covalently link the molecule to proteins or other biomolecules through reductive amination. This makes it a potential homobifunctional cross-linker for studying protein-protein interactions or developing antibody-drug conjugates (ADCs).

-

Synthesis of Metal-Based Therapeutics: It is used in the synthesis of complex ligands for metal ions. For example, binuclear ruthenium complexes derived from this compound-based ligands have been investigated for their ability to bind to DNA, suggesting potential applications in anticancer drug design.[11][19]

-

Precursor for Covalent Organic Frameworks (COFs): In materials science and drug delivery, the precise and predictable reaction of this compound with amines allows for the construction of highly ordered, porous COFs.[1] These materials are being explored as novel systems for controlled drug release, catalysis, and gas storage.

The utility of this compound in these advanced applications stems directly from its fundamental structure: two reactive aldehyde groups held in a fixed meta-orientation by a stable aromatic ring. This combination of reactivity and structural rigidity is the causal reason for its selection in the rational design of complex functional molecules.

Safety, Handling, and Storage

As a reactive aldehyde, this compound must be handled with appropriate care. It is classified as an irritant to the skin, eyes, and respiratory system.[1][20][21]

Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Health | GHS07: Exclamation mark | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: GHS labelling information.[1]

Recommended Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][21]

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[4][10][22]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents and strong bases.[6][7][10] The compound is noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[7][23]

-

Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6][10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][21]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[10][21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][21]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[10][22]

-

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Ackerman, J. H., & Surrey, A. R. (1967). This compound. Organic Syntheses, 47, 76. doi:10.15227/orgsyn.047.0076. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering this compound Synthesis: Methods, Quality, and Applications. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of (a) this compound... Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 间苯二甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C8H6O2 | CID 34777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m-Phthalaldehyde | 626-19-7 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound | CAS#:626-19-7 | Chemsrc [chemsrc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. This compound [webbook.nist.gov]

- 16. m-Phthalaldehyde(626-19-7) 1H NMR spectrum [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. This compound 97 626-19-7 [sigmaaldrich.com]

- 20. 626-19-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 21. cloudfront.zoro.com [cloudfront.zoro.com]

- 22. capotchem.cn [capotchem.cn]

- 23. This compound | 626-19-7 | TCI AMERICA [tcichemicals.com]

solubility and stability of Isophthalaldehyde

An In-Depth Technical Guide to the Solubility and Stability of Isophthalaldehyde

Abstract

This compound (CAS 626-19-7), a key aromatic dialdehyde, serves as a fundamental building block in organic synthesis, polymer chemistry, and the development of advanced materials such as covalent organic frameworks (COFs).[1][2] Its utility in these fields is critically dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, intended for researchers, chemists, and drug development professionals. We will explore the theoretical principles governing its behavior, present collated solubility data, and detail robust experimental protocols for its characterization. The guide emphasizes the causality behind experimental design, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

Introduction to this compound

This compound, systematically named benzene-1,3-dicarbaldehyde, is an organic compound characterized by a benzene ring substituted with two formyl (aldehyde) groups at the meta-positions.[1][3] This bifunctional nature is the source of its versatile reactivity, enabling its participation in a wide array of chemical transformations, including polymerization and Schiff base formation.[2]

Chemical Identity and Structure

-

IUPAC Name: benzene-1,3-dicarbaldehyde[4]

-

Synonyms: m-Phthalaldehyde, 1,3-Benzenedicarboxaldehyde[1][4]

Structure: The molecule consists of a planar benzene ring with two aldehyde groups oriented at positions 1 and 3, which influences its reactivity and solubility.

Key Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, storage, and application in experimental work.

| Property | Value | Reference(s) |

| Appearance | White to very slightly yellow crystalline needles or powder. | [2][3][5] |

| Melting Point | 89 - 89.5 °C | [2][4] |

| Boiling Point | 246 °C | [4] |

Solubility Profile

Understanding the solubility of this compound is paramount for its use as a reactant or precursor in solution-phase synthesis, for purification via recrystallization, and for formulation development.

Theoretical Considerations: The "Like Dissolves Like" Principle

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a strong predictive framework.

-

Polarity: this compound possesses moderate polarity. The two aldehyde groups contain polar carbon-oxygen double bonds, making them capable of dipole-dipole interactions and acting as hydrogen bond acceptors. However, the bulk of the molecule is the nonpolar aromatic ring.

-

Solubility Behavior: This dual character predicts that this compound will be poorly soluble in highly polar protic solvents like water but will exhibit good solubility in solvents of moderate to high polarity and those with aromatic character. Its solubility in nonpolar solvents is expected to be limited.

Quantitative and Qualitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents.

| Solvent | Formula | Type | Solubility | Reference(s) |

| Water | H₂O | Polar Protic | Slightly soluble (2,700 mg/L at 25 °C) | [1][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Very soluble | [1][4] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][4][6] |

| Benzene | C₆H₆ | Aromatic | Soluble | [1][4][6] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly soluble | [1][4][6] |

| Ethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly soluble | [1][4][6] |

Protocol for Experimental Solubility Determination

This protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of this compound. The choice of a fixed solute-to-solvent ratio allows for consistent classification across different solvents.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Test solvents (e.g., water, ethanol, acetone)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula and analytical balance

-

Graduated cylinder or micropipettes

-

Water bath for temperature control (optional)

Methodology:

-

Preparation: Label clean, dry test tubes for each solvent to be tested.[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the corresponding test tube.[8]

-

Temperature Equilibration: If determining solubility at a non-ambient temperature, place the test tubes in a water bath set to the target temperature and allow them to equilibrate.

-

Solute Addition: Weigh a small, precise amount of this compound (e.g., 25 mg). Add this to the solvent.[9]

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer.[8] This step is critical to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.

-

Observation: After mixing, visually inspect the sample against a contrasting background.

-

Quantification (Optional): For a more quantitative measure, continue adding known masses of this compound incrementally, with agitation, until saturation is reached (i.e., solid material persists). The total mass added per volume of solvent gives the solubility.

-

Record Results: Record the observations, classifying the solubility (e.g., soluble, slightly soluble, insoluble) and noting the temperature.

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound dictates its shelf-life and the permissible conditions for its use in chemical reactions and formulations. Degradation can lead to impurities, reduced yield, and altered product performance.

General Stability and Storage Recommendations

This compound is generally stable under standard recommended storage conditions.[3][4] To ensure its integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and incompatible substances.[5][10]

Chemical Stability and Reactivity

-

Incompatibilities: this compound should not be stored with strong oxidizing agents or strong bases.[4] Oxidizing agents can convert the aldehyde groups to carboxylic acids, while strong bases can catalyze self-condensation or other unwanted reactions.

-

Potential Degradation Pathways: The primary modes of chemical degradation involve the aldehyde functional groups.

-

Oxidation: The most common degradation pathway is the oxidation of one or both aldehyde groups to form 3-formylbenzoic acid or isophthalic acid, respectively. This can be initiated by atmospheric oxygen, especially when exposed to light or heat, or by chemical oxidants.

-

Reactions at Extreme pH: While specific data is limited, aldehydes are known to be reactive under harsh pH conditions. In strongly basic media, aldehydes without α-hydrogens can undergo the Cannizzaro reaction. Although this compound has benzylic protons, other base-catalyzed condensations are possible. Acidic conditions can catalyze polymerization or other reactions.[11]

-

Caption: Primary oxidative degradation pathway for this compound.

Influence of Environmental Factors

-

Thermal Stability: When heated to decomposition, this compound emits toxic fumes and carbon oxides (CO, CO₂).[4][5] This indicates that high-temperature reactions should be conducted under an inert atmosphere.

-

Photostability: this compound may be susceptible to degradation upon exposure to light.[3][4] By analogy with similar aromatic aldehydes, it likely absorbs UV radiation, which can provide the energy to initiate oxidation or other radical-mediated degradation pathways.[3] Photostability studies are therefore crucial for any formulation intended for use where light exposure is possible.[12][13][14]

-

Effect of pH: The stability of this compound in aqueous solutions is expected to be pH-dependent. Neutral to slightly acidic conditions are generally preferred for aldehydes. Extreme pH values (highly acidic or highly alkaline) can catalyze degradation and should be avoided during storage and processing unless required for a specific chemical transformation.[11][15]

Protocol for Accelerated Stability Assessment

This protocol, based on ICH guidelines, outlines a forced degradation study to rapidly assess the stability of this compound under various stress conditions.[13] The use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this protocol.[16]

Objective: To evaluate the stability of this compound under accelerated thermal and photolytic stress and to identify potential degradation products.

Materials:

-

This compound

-

Solvent for sample preparation (e.g., acetonitrile/water mixture)

-

Calibrated oven/stability chamber

-

Photostability chamber with controlled light/UV source (per ICH Q1B)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter and appropriate buffers (for pH stability assessment, if needed)

-

Transparent and opaque (light-protected) sample vials

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. This will serve as the time-zero (T₀) reference and for analytical quantification.

-

Sample Preparation: Prepare identical samples of this compound (either as a solid or in solution) in both transparent and opaque vials. The opaque vials will serve as "dark controls" for the photostability portion.[12]

-

Stress Conditions:

-

Thermal Stress: Place a set of samples (solid and/or solution) in an oven at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Place a set of samples in transparent vials inside a photostability chamber, exposing them to a specified level of illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.[13] Place the corresponding dark controls alongside them, shielded from light (e.g., wrapped in aluminum foil).[12]

-

-

Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

-

Analytical Testing:

-

Analyze each sample by a validated, stability-indicating HPLC method.[16]

-

The method should be able to separate the parent this compound peak from any potential degradant peaks.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining in each sample relative to the T₀ standard.

-

Compare the stressed samples to their corresponding controls (e.g., photostressed sample vs. dark control) to isolate the effect of a specific stressor.

-

Observe the formation and growth of any new peaks in the chromatogram, which represent degradation products.

-

Caption: Workflow for an accelerated stability study of this compound.

Applications and Relevance in Research

The data presented in this guide is crucial for the practical application of this compound.

-

Organic Synthesis: Proper solvent selection, based on solubility data, is essential for maximizing reaction yields and facilitating product isolation.[1]

-

Polymer Chemistry: The stability of this compound under polymerization conditions (often involving heat) directly impacts the molecular weight and purity of the resulting polymer.[2]

-

Materials Science: When designing Covalent Organic Frameworks (COFs) or other advanced materials, understanding the stability of the this compound linker is key to the structural integrity and performance of the final material.[1]

-

Drug Development: For any this compound derivative being considered as a pharmaceutical intermediate, this stability and solubility data forms a critical part of the early-stage development and formulation process.[1]

Conclusion

This compound is a compound of moderate polarity with limited aqueous solubility but excellent solubility in polar organic solvents like ethanol and acetone. It is a chemically stable compound under recommended storage conditions but is susceptible to degradation via oxidation and reactions with strong bases. Its stability is influenced by environmental factors, with evidence suggesting potential sensitivity to heat and light. The experimental protocols detailed herein provide a robust framework for researchers to validate its solubility and stability within their specific applications, ensuring reproducible and reliable results in synthesis, formulation, and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound 626-19-7 wiki. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Loba Chemie. (2018). ISO-PHTHALALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Department of Chemistry, University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHOD ASSESSMENT. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 626-19-7). Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

Phale, P. S., et al. (2000). Proposed pathway for the degradation of three phthalate isomers by strain PP4. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Garcia-Valldecabres, M., López-Alemany, A., & Refojo, M. F. (2004). pH stability of ophthalmic solutions. Optometry, 75(3), 161-168. Retrieved from [Link]

-

Ahmadi, E., et al. (2017). The proposed bio-degradation pathways of selected phthalates. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound | C8H6O2 | CID 34777. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

ResearchGate. (2025). pH Stability of ophthalmic solutions. Retrieved from [Link]

-

International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Zablotowicz, R. M., et al. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4710-4714. Retrieved from [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]

Sources

- 1. Buy this compound | 626-19-7 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H6O2 | CID 34777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(626-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 626-19-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lobachemie.com [lobachemie.com]

- 11. researchgate.net [researchgate.net]

- 12. q1scientific.com [q1scientific.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ars.usda.gov [ars.usda.gov]

- 16. gmpsop.com [gmpsop.com]

A Senior Application Scientist's Guide to the Spectral Analysis of Isophthalaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Structure of Isophthalaldehyde

This compound, systematically named benzene-1,3-dicarbaldehyde, is an aromatic organic compound with the chemical formula C₆H₄(CHO)₂.[1] As one of the three isomers of benzenedicarbaldehyde, its characterization is fundamental in various fields, including the synthesis of polymers, covalent organic frameworks, and metal coordination complexes.[1][2] Accurate structural confirmation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques.

This guide provides an in-depth analysis of the core spectral data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, explain the rationale behind experimental protocols, and demonstrate how these techniques work in concert to provide an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is highly characteristic due to the molecule's symmetry and the presence of strongly deshielding aldehyde groups.

Interpreting the Spectrum: In a solvent like deuterated chloroform (CDCl₃), the spectrum displays four distinct signals:

-

Aldehyde Protons (H-α): A sharp singlet appears far downfield, typically around δ 10.13 ppm .[3] This significant downfield shift is a classic indicator of an aldehyde proton. The causality is twofold: the anisotropic effect of the C=O double bond and the strong electron-withdrawing nature of the oxygen atom, both of which reduce the electron density around the proton, "deshielding" it from the external magnetic field.

-

Aromatic Proton (H-2): A singlet (or more precisely, a triplet with very fine splitting) is observed around δ 8.39 ppm .[3] This proton is situated between the two electron-withdrawing aldehyde groups, causing it to be the most deshielded of the aromatic protons.

-

Aromatic Protons (H-4, H-6): A doublet of doublets appears around δ 8.16 ppm .[3] These two protons are chemically equivalent and are coupled to both H-2 and H-5.

-

Aromatic Proton (H-5): A triplet is observed around δ 7.75 ppm .[3] This proton is coupled to the two equivalent H-4 and H-6 protons, resulting in a triplet pattern according to the n+1 rule.

The integration of these peaks will show a ratio of 2:1:2:1, corresponding to the (H-α) : (H-2) : (H-4, H-6) : (H-5) protons, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While experimental ¹³C NMR data for this compound is not as readily available in public databases as its ¹H NMR data, we can reliably predict the chemical shifts based on established substituent effects and comparison with similar structures like benzaldehyde.[4]

Predicted Chemical Shifts:

-

Carbonyl Carbons (C=O): The two equivalent aldehyde carbons are expected to resonate significantly downfield, predicted to be in the range of δ 191-193 ppm . This is a diagnostic region for aldehyde and ketone carbonyls, which are heavily deshielded by the bonded oxygen.[4]

-

Ipso-Carbons (C-1, C-3): The two aromatic carbons directly attached to the aldehyde groups are predicted to be around δ 137-138 ppm .

-

Aromatic Carbon (C-2): The carbon atom situated between the two formyl groups is predicted around δ 135-136 ppm .

-

Aromatic Carbons (C-4, C-6): These equivalent carbons are predicted in the region of δ 130-131 ppm .

-

Aromatic Carbon (C-5): This carbon is predicted to be the most upfield of the aromatic signals, around δ 130 ppm .

Due to the molecule's symmetry, only four signals are expected for the eight carbon atoms: one for the two carbonyl carbons and three for the six aromatic carbons (as C1/C3, C4/C6 are equivalent, and C2, C5 are unique).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups. The analysis of this compound is typically performed using an Attenuated Total Reflectance (ATR) setup, which requires minimal sample preparation.[4][5][6]

Key Vibrational Bands:

-

Aldehyde C=O Stretch: A strong, sharp absorption band is observed around 1700-1715 cm⁻¹ . This is a hallmark of the carbonyl group in an aromatic aldehyde. Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.

-

Aldehyde C-H Stretch: Two distinct, medium-intensity bands appear around 2850 cm⁻¹ and 2750 cm⁻¹ . This pair of bands, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde group.

-

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.

-

Aromatic C=C Stretch: Several sharp bands of varying intensity are typically found in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common method for volatile organic compounds like this compound.[7][8]

Analysis of the Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The spectrum will show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 134 , which corresponds to the molecular weight of this compound (C₈H₆O₂).[9] The presence of a smaller M+1 peak (at m/z 135) is due to the natural abundance of ¹³C.

-

Key Fragmentation Peaks: EI is a "hard" ionization technique, meaning it imparts significant energy, causing the molecular ion to fragment in a predictable manner.[7]

-

[M-H]⁺ Peak (m/z 133): Loss of a single hydrogen atom from one of the aldehyde groups is a very common fragmentation pathway, often resulting in the base peak (the most intense peak in the spectrum).[9]

-

[M-CHO]⁺ Peak (m/z 105): Loss of a formyl radical (•CHO) results in a strong peak at m/z 105, corresponding to the benzoyl cation.[9]

-

[C₆H₅]⁺ Peak (m/z 77): Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) yields the phenyl cation at m/z 77.

-

Integrated Spectral Analysis & Data Summary

-

MS establishes the molecular formula as C₈H₆O₂ (MW=134).

-

IR confirms the presence of aldehyde (C=O, C-H) and aromatic (C=C, C-H) functional groups.

-

¹H NMR confirms the aldehyde protons and reveals a 1,3-disubstituted benzene ring pattern with a 1:2:1 ratio of aromatic protons.

-

¹³C NMR confirms the presence of a carbonyl carbon and the number of unique carbon environments consistent with the 1,3-disubstitution pattern.

The collective data unequivocally confirms the structure as this compound.

Summary of this compound Spectral Data

| Technique | Feature | Observed Value | Interpretation |

| ¹H NMR | Aldehyde H (2H) | δ ~10.13 ppm | Aldehyde functional group |

| Aromatic H (1H) | δ ~8.39 ppm | H-2, between two CHO groups | |

| Aromatic H (2H) | δ ~8.16 ppm | H-4, H-6 | |

| Aromatic H (1H) | δ ~7.75 ppm | H-5 | |

| ¹³C NMR | Carbonyl C (2C) | δ ~191-193 ppm (Predicted) | Aldehyde functional group |

| Aromatic C (4C) | δ ~130-138 ppm (Predicted) | Benzene ring carbons | |

| IR | C=O Stretch | ~1700-1715 cm⁻¹ | Aromatic aldehyde carbonyl |

| Aldehyde C-H | ~2850 & 2750 cm⁻¹ | Aldehyde functional group | |

| Aromatic C-H | >3000 cm⁻¹ | Aromatic ring | |

| MS (EI) | Molecular Ion [M]⁺• | m/z 134 | Molecular Weight |

| Fragment [M-H]⁺ | m/z 133 | Loss of H• from aldehyde | |

| Fragment [M-CHO]⁺ | m/z 105 | Loss of formyl radical | |

| Fragment [C₆H₅]⁺ | m/z 77 | Loss of CO from m/z 105 |

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible spectral data.

Protocol 1: NMR Sample Preparation (5 mm Tube)

-

Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Solvent Addition: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock.

-

Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for good spectral resolution.

-

Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal.[5]

-

Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal. Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.[5]

-

Acquire Spectrum: Collect the sample spectrum. The instrument's software will automatically ratio it against the collected background.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[5]

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: this compound is a thermally stable solid and can be introduced via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), injected as a dilute solution in a volatile solvent.[7]

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[8] This energy is sufficient to knock an electron from the molecule, creating a positively charged radical ion (the molecular ion).[8]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the separated ions, and the resulting signal is processed to generate the mass spectrum.

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of this compound.

Caption: Workflow for Spectroscopic Identification.

Mass Spectrometry Fragmentation Pathway

This diagram shows the primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Caption: Key EI-MS Fragmentation of this compound.

References

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent Technologies. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker Corporation. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from Doc Brown's Chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]

-

Kim, E.-K., Lee, S. Y., Nam, S. Y., & Lee, J.-H. (2017). 1H NMR spectrum of (a) this compound and (b) the reaction mixture... [Image]. ResearchGate. [Link]

-

LCGC International. (2021). Electron Ionization for GC–MS. Retrieved from LCGC International. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from UCL. [Link]

-

University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Aerosol Photochemistry Group. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from University of Cambridge. [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

-

Zsuga, M., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]

Sources

- 1. Benzene-1,3-dicarbaldehyde - C8H6O2 | CSSB00000211937 [chem-space.com]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, benzene, experimental) (HMDB0034170) [hmdb.ca]

- 5. AIST:SDBS Help [sdbs.db.aist.go.jp]

- 6. m-Phthalaldehyde(626-19-7) 1H NMR [m.chemicalbook.com]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

Isophthalaldehyde: A Historical and Synthetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalaldehyde (benzene-1,3-dicarbaldehyde), a crystalline solid with the formula C₆H₄(CHO)₂, stands as a pivotal aromatic dialdehyde in the landscape of synthetic chemistry.[1][2] Its meta-substituted bifunctional nature makes it an indispensable building block for a vast array of complex molecules and materials.[1][3][4] From the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic compounds to the fabrication of advanced polymers, fluorescent dyes, and metal-organic frameworks (MOFs), the utility of this compound is extensive and continues to expand.[1][3][5] This guide provides a comprehensive exploration of the discovery and history of this compound synthesis. It navigates from the foundational laboratory methods of the late 19th and early 20th centuries to the sophisticated, large-scale industrial processes of today. By examining the causality behind experimental choices and the evolution of synthetic strategies, this document offers field-proven insights for professionals engaged in research and development.

The Genesis of this compound Synthesis: Early Explorations

The precise first synthesis of this compound is not attributed to a single definitive discovery but rather emerged from the systematic investigation of aromatic aldehydes in the early 20th century.[5] Early preparative chemistry relied on multi-step sequences, often starting from the readily available hydrocarbon, m-xylene. These foundational methods, while often arduous and low-yielding by modern standards, laid the essential groundwork for all subsequent innovations.

A principal early strategy involved the aggressive side-chain halogenation of m-xylene to form a tetra-substituted intermediate, followed by hydrolysis. This approach, referenced in an 1886 paper by Colson and Gautier, represented a brute-force method to functionalize the methyl groups.[6] The rationale was straightforward: converting the methyl groups into a form susceptible to hydrolysis (a geminal dihalide) would yield the desired aldehyde functionality. However, controlling the extent of halogenation and the harsh hydrolysis conditions presented significant challenges, often leading to a mixture of products and low purity.

Other pioneering routes included:

-

Oxidation of m-Phthalyl Alcohol: A direct oxidation of the corresponding dialcohol to the dialdehyde.[5]

-

Reduction of Isophthaloyl Chloride: Early researchers applied classic named reactions to isophthalic acid derivatives. These included the Rosenmund reaction, which involves the catalytic hydrogenation of an acid chloride over a poisoned catalyst, and reduction using complex metal hydrides like lithium tri-t-butoxyaluminum hydride.[6]

These initial forays established m-xylene and isophthalic acid derivatives as the two primary precursors for this compound, a theme that persists in synthetic chemistry today.

The Sommelet Reaction: A Paradigm Shift in Aldehyde Synthesis